molecular formula C8H10N3.Cl.Cl2Zn B1143865 4-(N,N-Dimethylamino)benzenediazonium chloride CAS No. 13533-17-0

4-(N,N-Dimethylamino)benzenediazonium chloride

Cat. No. B1143865
CAS RN: 13533-17-0
M. Wt: 319.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylamino)benzenediazonium chloride, also known as DIAZONIUMCHLORIDE or 4-N,N-DIMETHYLAMINOBENZENE, is a chemical compound with the molecular formula C8H10ClN3 . Its molecular weight is 183.6381 .


Synthesis Analysis

The synthesis of diazonium salts involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond, creating a diazonium ion .


Molecular Structure Analysis

The molecular structure of 4-(N,N-Dimethylamino)benzenediazonium chloride consists of a benzene ring attached to a diazonium group (-N2+) and a chloride ion . The diazonium group is highly reactive, which makes this compound useful in various chemical reactions .


Chemical Reactions Analysis

Diazonium ions, such as those present in 4-(N,N-Dimethylamino)benzenediazonium chloride, can undergo both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by another group, and nitrogen gas is released . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .


Physical And Chemical Properties Analysis

4-(N,N-Dimethylamino)benzenediazonium chloride is a colorless, crystalline solid . It is readily soluble in water and stable in cold water, but reacts with warm water . Its aqueous solutions are neutral to litmus and conduct electricity due to the presence of ions .

Scientific Research Applications

  • Chemical Structure Analysis : Šimůnek et al. (2003) studied the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate, determining the structure using X-ray analysis and NMR spectra (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

  • Cyclic Product Formation : Kolar and Schendzielorz (1985) explored the reaction of 4-trifluoromethyl-benzenediazonium chloride and methylamine-formaldehyde, yielding novel cyclic products (Kolar & Schendzielorz, 1985).

  • Benzoylation of Alcohols : Wolfe (1997) described a method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, used for benzoylation of secondary and tertiary alcohols (Wolfe, 1997).

  • Azodyes Formation : Becker et al. (1988) studied the coupling of quaternary 1,2,4-triazolium salts with p-N,N-dimethylamino-benzenediazonium salts for azodyes formation (Becker, Hoffmann, Gwan, & Knüpfer, 1988).

  • Reduction by Hydrogen Atoms : Daasbjerg and Sehested (2003) conducted a pulse radiolysis study on substituted benzenediazonium salts, including dimethylamino variants, in acidic aqueous solution (Daasbjerg & Sehested, 2003).

  • Kinetics of Azocoupling : Becker et al. (1991) investigated the kinetics of azocoupling between various triazolium salts and p-N,N-dimethylamino benzenediazonium tetrafluoroborate (Becker, Kurdi, Gwan, & Schütz, 1991).

  • Spin Coupling and Electronic Structure : Axenrod et al. (1988) used 15N-13C spin coupling to probe the electronic structure in benzenediazonium ions, including dimethylamino variants (Axenrod, Huang, Tufaro, Watnick, & Webb, 1988).

  • Photopolymerization for Bioactive Grafts : Gam-Derouich et al. (2012) described a novel methodology for grafting polymers via radical photopolymerization initiated on gold surfaces by aryl layers from diazonium salt precursors, specifically using 4-(dimethylamino)benzenediazonium salt (Gam-Derouich, Lamouri, Redeuilh, Decorse, Maurel, Carbonnier, Beyazıt, Yılmaz, Yagcı, & Chehimi, 2012).

  • Photometric Reagent for Selenium : Demeyere and Hoste (1962) investigated 4-dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium (Demeyere & Hoste, 1962).

  • Catalyst for Acylation of Alcohols : Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, investigating its mechanism and substrate scope (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name

4-(dimethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIAVEMREXZXAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24564-52-1 (Parent)
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883290
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylamino)benzenediazonium chloride

CAS RN

100-04-9
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-dimethylamino)benzenediazonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
G Angelini, C Foti, L Rigano - Dictionary of Contact Allergens: Chemical …, 2019 - Springer
CAS Registry Number [109-55-7] Dimethylaminopropylamine is an aliphatic amine present in amphoteric surfactants such as liquid soaps and shampoos. It is present as a residual …
Number of citations: 0 link.springer.com
TSS Agfa - PJ Frosch T. Menné - Springer
Agave–americana 354–tequilana 225 age 279 agent orange 806 AGEP 404 Agfa TSS 355 aggravation 204 agricultural worker 272 agriculture 725 AICD, see activation-induced cell …
Number of citations: 2 link.springer.com
CJ Le Coz, JP Lepoittevin - Contact dermatitis, 2010 - Springer
This chapter has been written in order to familiarize the reader with the chemical structure of chemicals implicated in contact dermatitis, mainly as haptens responsible for allergic …
Number of citations: 28 link.springer.com
JP Lepoittevin, CJ Coz - 2007 - books.google.com
Here is a helpful guide, A-to-Z guide on the structures of chemicals implicated in contact dermatitis. It describes each molecule along with its principal name for classification. The …
Number of citations: 8 books.google.com
O Correia, MA Barros, J Mesquita-Guimaraes… - Dictionary of Contact …, 2020 - Springer
131 Dimethyl Phthalate Page 55 O O OCH3 CH3O Suggested Reading Correia O, Barros MA, Mesquita-Guimaraes J (1992) Airborne contact dermatitis from the woods Acacia …
Number of citations: 0 link.springer.com
JP Lepoittevin, CJ Le Coz - Contact Dermatitis, 2021 - Springer
This chapter has been written in order to familiarize the reader with the chemical structure of chemicals implicated in contact dermatitis, mainly as haptens responsible for allergic …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.